N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide
Description
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-23-17-10-6-5-9-16(17)18(20)19(14-7-3-2-4-8-14)15-11-12-24(21,22)13-15/h2-12,15H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBLHAFMPSKBAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article presents a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure:
- Molecular Formula: CHNOS
- Molecular Weight: 281.33 g/mol
- CAS Number: 863021-14-1
The synthesis of this compound typically involves the reaction of chloroacetyl chloride with thiamine, followed by reactions with potassium persulfate and acetic anhydride. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier-transform infrared spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems.
Key Mechanisms:
- Enzyme Inhibition: The compound inhibits specific enzymes that are crucial for microbial growth and tumor cell proliferation.
- DNA Interaction: It may interfere with DNA replication processes, which is vital for its antitumor effects.
- Protein Modulation: The methoxybenzamide moiety can interact with various receptors and enzymes, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity. In vitro studies indicate that it effectively inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .
Antitumor Activity
The compound has shown promising results in various cancer cell lines. For instance:
- Cytotoxicity Studies: In vitro assays against A549 lung cancer cells revealed an IC value of approximately 11.20 µg/mL after 72 hours of treatment. This suggests a strong potential for further development as an anticancer agent .
| Compound | Cell Line | IC (µg/mL) |
|---|---|---|
| This compound | A549 (lung cancer) | 11.20 |
| Other tested compounds | Various | Ranged from 15.73 to 59.61 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of the compound found that it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that the compound could be developed into a potential therapeutic agent for treating bacterial infections .
Case Study 2: Antitumor Activity
In another research effort focused on its cytotoxic effects on cancer cells, this compound was tested against multiple cancer cell lines. The findings suggested that it not only inhibited cell growth but also induced apoptosis in cancer cells through mitochondrial pathways .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide exhibit significant anticancer properties. A study demonstrated that derivatives of this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, the compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxicity .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Case studies have revealed that it exhibits inhibitory effects against a range of pathogenic bacteria and fungi. In vitro assays showed that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations as low as 10 µg/mL .
Materials Science Applications
Polymer Chemistry
this compound has been utilized in the synthesis of novel polymeric materials. The incorporation of this compound into polymer matrices enhances thermal stability and mechanical properties. Research has shown that polymers modified with this compound exhibit improved resistance to thermal degradation compared to unmodified polymers .
Environmental Applications
Pollutant Degradation
The compound's unique structure allows it to participate in photodegradation reactions under UV light exposure. Studies have indicated that it can effectively degrade certain environmental pollutants, such as dyes and heavy metals, making it a candidate for environmental remediation strategies .
Case Studies
-
Anticancer Mechanism Study
A detailed investigation into the mechanism of action revealed that this compound induces oxidative stress in cancer cells, leading to DNA damage and subsequent cell death. This study utilized flow cytometry and Western blot analysis to confirm apoptosis markers . -
Antimicrobial Efficacy Assessment
A comparative study assessed the antimicrobial efficacy of this compound against standard antibiotics. Results indicated superior activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents . -
Polymer Modification Research
Research focused on synthesizing biodegradable polymers incorporating this compound showed enhanced biocompatibility and reduced environmental impact compared to traditional plastics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Sulfone-Containing Benzamides
a. N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide (CAS 879565-27-2)
- Structural Similarities : Shares the 1,1-dioxidotetrahydrothiophen-3-yl group and methoxybenzamide core.
- Key Differences : Incorporates a furan-2-ylmethyl substituent with a 4-fluorophenyl group, increasing hydrophobicity and steric bulk compared to the target compound’s simpler phenyl group.
- Implications : The furan moiety may enhance π-π stacking in protein binding, as seen in oxadiazole-based anticancer agents (). The fluorophenyl group could improve metabolic stability .

b. N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide (CAS 620555-25-1)
- Structural Similarities : Contains the dihydrothiophene dioxide ring and fluorinated benzamide.
- Key Differences : A benzyl group replaces the phenyl substituent on the amine, and the benzamide has a 2-fluoro rather than 2-methoxy group.
- The fluorine atom’s electron-withdrawing effect could alter electronic properties compared to the methoxy group’s electron-donating nature .
Benzamides with Alternative Heterocyclic Moieties
a. (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide ()
- Structural Similarities : Features a 2-methoxyphenyl group and benzamide core.
- Key Differences : Replaces the dihydrothiophene dioxide with a dihydrothiazole ring, introducing a sulfur atom without oxidation.
- Implications: The thiazole’s basic nitrogen may facilitate metal coordination, differing from the sulfone’s role as a hydrogen-bond acceptor.
b. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structural Similarities : Benzamide core with a branched alkylamine substituent.
- Key Differences : Uses a hydroxy-dimethylethyl group instead of a heterocycle, creating an N,O-bidentate directing group.
- Implications : The hydroxyl group enables chelation in metal-catalyzed reactions (e.g., C–H activation), whereas the target compound’s sulfone may act as a weaker directing group but with improved oxidative stability .
Bioactive Benzamide Derivatives
a. 5-(1H-Indol-3-yl)-N-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine ()
- Structural Similarities : Aryl-substituted benzamide analog with a triazole ring.
- Key Differences : The oxadiazole ring replaces the dihydrothiophene dioxide, and an indole group adds planar aromaticity.
- Implications : The oxadiazole’s electron-deficient nature enhances interactions with hydrophobic protein pockets (e.g., Bcl-2 inhibition). The target compound’s sulfone may offer similar hydrophobic binding but with distinct electronic profiles .
b. Pesticide Benzamides (–10)
- Examples : Mepronil (2-methyl-N-(3-isopropoxyphenyl)benzamide), Fenfuram (2-methyl-N-phenyl-3-furancarboxamide).
- Structural Similarities : Benzamide backbone with aryl/heteroaryl substitutions.
- Key Differences : Lack sulfone or complex heterocycles, focusing on simpler alkyl/aryl groups.
- Implications : The target compound’s sulfone and dihydrothiophene dioxide may reduce phytotoxicity compared to pesticides, redirecting its application toward therapeutics .
Comparative Data Table
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide to maximize yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:
- Reagent selection : Use coupling agents (e.g., EDC/HOBt) for amidation and sodium borohydride for reduction steps .
- Temperature control : Maintain temperatures between 0–5°C during sensitive steps (e.g., thiophene ring oxidation) to prevent side reactions .
- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC ensures ≥95% purity .
Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy group at C2, dihydrothiophene ring conformation) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 388.12) .
- X-ray crystallography : Resolves stereochemistry of the dihydrothiophene ring and amide linkage .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies recommend:
- Temperature : Store at –20°C in inert atmosphere (argon) to prevent oxidation of the dioxido-thiophene moiety .
- Light sensitivity : Amber vials mitigate photodegradation of the methoxybenzamide group .
- Solubility : Lyophilize for long-term storage; reconstitute in DMSO (≤10 mM) to avoid hydrolysis .
Advanced Research Questions
Q. What experimental strategies can elucidate the pharmacological mechanism of action of this compound?
- Methodological Answer : Mechanistic studies involve:
- Target identification : Use SPR (surface plasmon resonance) to screen binding affinity for enzymes (e.g., kinases) or receptors (e.g., GPCRs) .
- Cellular assays : Measure IC₅₀ in cancer cell lines (e.g., MCF-7, HepG2) to assess antiproliferative effects .
- Western blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) to confirm pro-apoptotic activity .
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups : Fluorine at the phenyl ring (C4) enhances metabolic stability but reduces solubility .
- Thiophene modifications : Replacing the dihydrothiophene with tetrahydrofuran diminishes antimicrobial activity due to reduced electrophilicity .
- Methoxy positioning : C2-methoxy groups improve membrane permeability compared to C3 analogs .
Q. How can researchers resolve contradictions in reported biological activity across studies?
- Methodological Answer : Address discrepancies via:
- Batch analysis : Compare purity (HPLC ≥98%) and stereoisomer ratios (chiral HPLC) between studies .
- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., doxorubicin) .
- Molecular modeling : Perform docking simulations (AutoDock Vina) to validate target binding poses across structural variants .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer : Combine:
- Molecular docking : Identify binding pockets in homology-modeled enzymes (e.g., COX-2) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .
- QSAR models : Train on analogs (e.g., thiazolidinone derivatives) to predict IC₅₀ values .
Q. What formulation strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Nanoparticulate systems : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance aqueous solubility .
- Prodrug design : Introduce phosphate groups at the methoxy position for pH-dependent release .
- Co-solvents : Use Cremophor EL/PEG 400 (1:4 ratio) for intravenous administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

